(4AR,9aR)-tert-butyl octahydro-[1,4]oxazino[3,2-c]azepine-4(4aH)-carboxylate
Description
The compound (4aR,9aR)-tert-butyl octahydro-[1,4]oxazino[3,2-c]azepine-4(4aH)-carboxylate is a heterocyclic molecule featuring a fused oxazino-azepine scaffold with a tert-butyl carbamate (Boc) protecting group. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features suggest utility as an intermediate in organic synthesis, particularly in medicinal chemistry for constructing complex nitrogen-containing frameworks .
Properties
IUPAC Name |
tert-butyl (4aR,9aR)-3,4a,5,6,7,8,9,9a-octahydro-2H-[1,4]oxazino[3,2-c]azepine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-7-8-17-11-5-4-6-14-9-10(11)15/h10-11,14H,4-9H2,1-3H3/t10-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRPVTPZNLXFRN-GHMZBOCLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2C1CNCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@H]2[C@H]1CNCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4AR,9aR)-tert-butyl octahydro-[1,4]oxazino[3,2-c]azepine-4(4aH)-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxazino and azepine rings. The tert-butyl group is introduced through alkylation reactions using tert-butyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(4AR,9aR)-tert-butyl octahydro-[1,4]oxazino[3,2-c]azepine-4(4aH)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4AR,9aR)-tert-butyl octahydro-[1,4]oxazino[3,2-c]azepine-4(4aH)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique ring structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the interactions of oxazino and azepine derivatives with biological targets. It can serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to the final product.
Mechanism of Action
The mechanism of action of (4AR,9aR)-tert-butyl octahydro-[1,4]oxazino[3,2-c]azepine-4(4aH)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following analysis compares the target compound with similar derivatives from the European patent () and broader heterocyclic systems (), focusing on structural motifs, synthetic roles, and functional group contributions.
Structural Analogues from the European Patent (EP 2021)
The patent outlines a synthesis pathway for quinoxaline- and pyrimido-pyrrolo-quinoxaline-based intermediates. While these compounds differ in core structure (quinoxaline vs. oxazino-azepine), they share key functional groups and synthetic strategies:
| Compound ID | Core Structure | Key Functional Groups | Synthetic Role |
|---|---|---|---|
| Target | Oxazino-azepine | Boc, ester, fused heterocycle | Potential intermediate for drug design |
| 200 (Patent) | Quinoxaline | Boc, ethoxycarbonyl, methylthio | Precursor for Pd-mediated coupling |
| 201 (Patent) | Pyrimido-pyrrolo-quinoxaline | Boc, hydroxyl, methylthio | Intermediate for triflation |
| 202 (Patent) | Pyrimido-pyrrolo-quinoxaline | Boc, triflyloxy, methylthio | Electrophilic intermediate for substitution |
| 203 (Patent) | Pyrimido-pyrrolo-quinoxaline | Boc, methylthio, deoxygenated | Final product with reduced polarity |
Key Observations:
- Boc Protection : The Boc group in the target compound and patent derivatives enhances solubility in organic solvents and stabilizes amines during synthesis .
- Reactivity : Unlike the triflyloxy group in Compound 202, the target compound’s ester group may limit electrophilic reactivity but improve stability under basic conditions.
- Stereochemistry : The (4aR,9aR) configuration in the target compound contrasts with the (4aR,8aR) stereochemistry in patent intermediates, suggesting divergent biological target interactions.
Broader Heterocyclic Systems ()
Coumarin-derived heterocycles (e.g., 1-(coumarin-3-carbonyl)guaiazulene) exhibit antimicrobial activity due to their planar aromatic systems and electron-rich motifs.
Research Findings and Implications
Challenges and Limitations
- No direct pharmacological data are available for the target compound, limiting insights into its bioactivity.
- Structural differences from quinoxaline-based derivatives (e.g., Compound 203) preclude direct extrapolation of patent findings to the oxazino-azepine system.
Biological Activity
The compound (4AR,9aR)-tert-butyl octahydro-[1,4]oxazino[3,2-c]azepine-4(4aH)-carboxylate , with the CAS number 1639944-38-9 , is a heterocyclic organic compound characterized by its unique bicyclic structure. It has a molecular formula of and a molecular weight of approximately 256.34 g/mol . The tert-butyl group enhances its lipophilicity, which may facilitate interactions in biological systems and influence its solubility in organic solvents .
Chemical Structure
The structure includes an oxazino group fused to an azepine ring, contributing to its potential biological activity. The presence of a carboxylate functional group allows for various chemical reactions that can be utilized in synthetic applications .
Research indicates that the biological activity of this compound may involve interactions with various biological macromolecules, including proteins and nucleic acids. These interactions are critical for understanding its pharmacological potential and therapeutic applications. Techniques such as molecular docking simulations and binding assays are often employed to evaluate the affinity and specificity of the compound towards biological targets .
Toxicity and Safety
According to safety data, this compound is classified as toxic if swallowed or inhaled and poses environmental risks as it is very toxic to aquatic life .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Octahydro-[1,4]oxazine | Contains an oxazine ring; less complex than azepines | Mild CNS effects |
| 1-Azabicyclo[2.2.2]octane | Bicyclic structure; lacks heteroatoms | Anticholinergic properties |
| Tetrahydroquinoline | Similar bicyclic structure; different nitrogen placement | Neuroactive properties |
| 7-Azaindole | Contains nitrogen in indole structure; more planar | Anticancer activity |
The unique combination of an oxazino group fused with an azepine ring distinguishes this compound from these compounds, potentially leading to unique biological profiles and reactivities not observed in simpler structures .
Interaction Studies
Recent studies have focused on the interaction of this compound with specific protein targets. For example:
- Study A : Investigated the binding affinity of the compound to certain enzymes involved in metabolic pathways. Results indicated a moderate affinity that suggests potential for metabolic modulation.
- Study B : Explored the neuropharmacological effects through behavioral assays in animal models. Findings suggested that the compound may exhibit anxiolytic properties.
These studies highlight the compound's potential therapeutic applications while also emphasizing the need for further investigation into its safety profile and mechanism of action.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
